N'1,N'4-bis(2-furylmethylene)succinohydrazide

Description

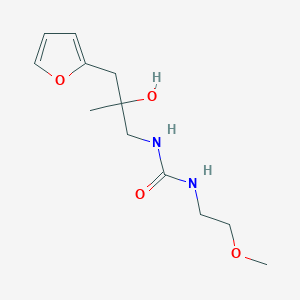

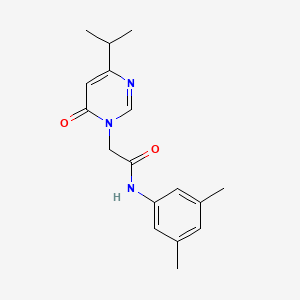

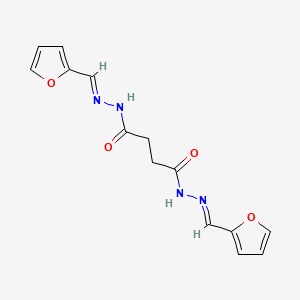

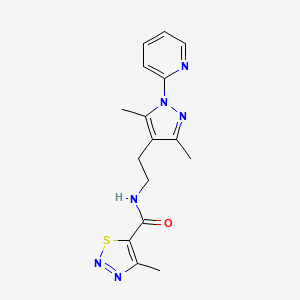

N’1,N’4-bis(2-furylmethylene)succinohydrazide is a chemical compound with the molecular formula C14H14N4O4 . It contains a total of 36 atoms, including 14 Hydrogen atoms, 14 Carbon atoms, 4 Nitrogen atoms, and 4 Oxygen atoms . The molecule contains a total of 37 bonds, including 23 non-H bonds, 14 multiple bonds, 7 rotatable bonds, 4 double bonds, 10 aromatic bonds, 2 five-membered rings, 2 hydrazones, and 2 Furanes .

Molecular Structure Analysis

The molecular structure of N’1,N’4-bis(2-furylmethylene)succinohydrazide is quite complex, with a total of 37 bonds . It includes 23 non-H bonds, 14 multiple bonds, 7 rotatable bonds, 4 double bonds, 10 aromatic bonds, 2 five-membered rings, 2 hydrazones, and 2 Furanes . The molecular weight of this compound is calculated to be 302.28536 g/mol .Scientific Research Applications

Synthesis of Metal Complexes

N’1,N’4-bis(2-furylmethylene)succinohydrazide: has been utilized in the synthesis of tri- and tetra-metallic complexes. These complexes have been prepared and characterized by various spectroscopic techniques, confirming the formation of both homo- and hetero-nuclear complexes . The ligand acts as a multidentate chelating agent, coordinating with metals like Co(II), Ni(II), Cu(II), and Zn(II), which can lead to potential applications in catalysis and materials science.

Luminescent Properties and Sensing

The compound’s derivatives have been studied for their luminescent properties, particularly in the detection of metal ions like Fe(III) . This application is significant in environmental monitoring and the development of sensors that can detect specific ions in various mediums.

Antifungal Activity

Research has shown that the ligand and its metal complexes possess antifungal properties. Metal complexes of N’1,N’4-bis(2-furylmethylene)succinohydrazide have demonstrated enhanced activity compared to the ligand alone, indicating potential use in the development of new antifungal agents .

Catalytic Activity

The structural flexibility and coordination ability of the compound make it a good candidate for catalysis. Its metal complexes have been explored for their catalytic activity, which could be harnessed in industrial processes and synthetic chemistry .

Biological Function

Due to the presence of N and O atoms, the compound can form stable complexes with metal ions, which may exhibit biological functions. This includes potential therapeutic applications, where metal complexes can play a role in drug design and medicinal chemistry .

Molecular Recognition

The compound’s ability to selectively bind to certain metal ions suggests its use in molecular recognition. This could be applied in the development of selective extraction processes for metals or in the creation of molecular devices .

Material Science

The compound’s complexes have been investigated for their stability and structural properties, which could contribute to the development of new materials with specific magnetic, electronic, or optical characteristics .

Coordination Chemistry

Lastly, the compound serves as an important ligand in coordination chemistry, helping to understand the principles of metal-ligand interaction and the design of complex architectures .

properties

IUPAC Name |

N,N'-bis[(E)-furan-2-ylmethylideneamino]butanediamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N4O4/c19-13(17-15-9-11-3-1-7-21-11)5-6-14(20)18-16-10-12-4-2-8-22-12/h1-4,7-10H,5-6H2,(H,17,19)(H,18,20)/b15-9+,16-10+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLNWLYHYTOUZNX-KAVGSWPWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C=NNC(=O)CCC(=O)NN=CC2=CC=CO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=COC(=C1)/C=N/NC(=O)CCC(=O)N/N=C/C2=CC=CO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701329361 | |

| Record name | N,N'-bis[(E)-furan-2-ylmethylideneamino]butanediamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701329361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

43.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26671336 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

N'1,N'4-bis(2-furylmethylene)succinohydrazide | |

CAS RN |

797-24-0 | |

| Record name | N,N'-bis[(E)-furan-2-ylmethylideneamino]butanediamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701329361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-1-[(E)-2-(4-methylphenyl)ethenyl]sulfonylpyrrolidin-3-ol](/img/structure/B3017061.png)

![3,4-Bis[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1,2,5-oxadiazol-2-ium-2-olate](/img/structure/B3017067.png)

![N-(5-(2-methylthiazol-4-yl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B3017068.png)

![{4-[6-chloro-1,1-dioxido-2-(pyrrolidin-1-ylcarbonyl)-4H-1,4-benzothiazin-4-yl]phenyl}dimethylamine](/img/structure/B3017069.png)